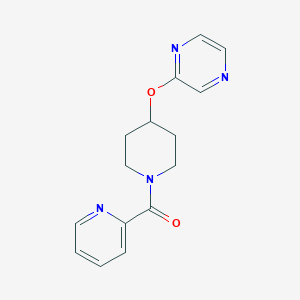![molecular formula C18H15ClF3N3O3 B2496021 N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-6-(trifluorométhyl)nicotinamide CAS No. 2034552-09-3](/img/structure/B2496021.png)
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazépin-4(5H)-yl)éthyl)-6-(trifluorométhyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic organic compound with a distinct chemical structure that combines a nicotinamide moiety with a benzo-oxazepin-4-one system. This hybrid structure suggests potential pharmaceutical and industrial applications due to its unique functional groups.
Applications De Recherche Scientifique
The compound has diverse applications across various fields:
Chemistry: : Utilized as a building block for synthesizing complex molecules.
Biology: : Explored for its potential as an enzyme inhibitor due to the presence of the nicotinamide moiety.
Medicine: : Investigated for its pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: : Used as a precursor in the synthesis of advanced materials and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Step 1: Synthesis of the Benzo-Oxazepin-4-One Core
Starting Materials: : 2-Aminobenzyl alcohol and 3-Chloropropionyl chloride.
Reaction: : Cyclization of the intermediate chloropropionyl derivative using a base such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Conditions: : Mild temperatures (20-30°C) under an inert atmosphere (nitrogen or argon).
Step 2: Synthesis of the Nicotinamide Derivative
Starting Materials: : 6-Trifluoromethylnicotinic acid and thionyl chloride.
Reaction: : Formation of the acid chloride followed by coupling with the amine intermediate from the first step.
Conditions: : Reflux conditions in the presence of a dehydrating agent (e.g., molecular sieves).
Step 3: Coupling Reaction
Intermediate Products: : Benzo-oxazepin-4-one derivative and nicotinamide acid chloride.
Reaction: : The two intermediates are coupled under basic conditions (e.g., triethylamine).
Conditions: : Controlled temperature (0-5°C) to prevent side reactions.
Industrial Production Methods
Industrial production may utilize continuous flow reactors to ensure precise control over reaction conditions and scalability. Solvent recycling and purification steps are integrated to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The compound undergoes oxidation in the presence of strong oxidizing agents such as potassium permanganate, leading to the formation of quinonoid structures.
Reduction: : Reduction with agents like sodium borohydride can reduce the oxazepinone ring to its corresponding alcohol derivative.
Substitution: : Electrophilic aromatic substitution on the benzene ring can introduce various functional groups (e.g., nitro, amino).
Common Reagents and Conditions
Oxidation: : Potassium permanganate in acidic medium.
Reduction: : Sodium borohydride in methanol or ethanol.
Substitution: : Nitration using nitric acid in sulfuric acid.
Major Products Formed
Oxidation: : Formation of quinonoid intermediates.
Reduction: : Alcohol derivatives of the oxazepinone ring.
Substitution: : Functionalized aromatic derivatives.
Mécanisme D'action
Molecular Targets and Pathways
Enzyme Inhibition: : The nicotinamide segment may act as an inhibitor for enzymes like sirtuins, which are involved in cellular regulation and aging.
Pathways: : Modulates signaling pathways related to inflammation and cell proliferation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nicotinamide: : Known for its roles in metabolism and as a dietary supplement.
Benzo-oxazepinones: : Various derivatives studied for their neurological and psychiatric effects.
Trifluoromethyl Compounds: : Widely used in pharmaceuticals for enhancing bioavailability and metabolic stability.
Uniqueness
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide stands out due to its hybrid structure combining functional groups from different biologically active moieties, potentially offering a multifaceted approach in medicinal chemistry.
Propriétés
IUPAC Name |
N-[2-(7-chloro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClF3N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNKYTXWZUUPPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)Cl)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol](/img/structure/B2495943.png)
![N-[4-(2-oxopiperidin-1-yl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2495946.png)


![N-[(4-methoxyphenyl)methyl]-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2495949.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2495952.png)
![N-{[1-(2-chlorobenzenesulfonyl)piperidin-4-yl]methyl}-3-methoxy-N-methylpyrazin-2-amine](/img/structure/B2495953.png)
![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methoxypyrimidine](/img/structure/B2495954.png)

![N-(1-cyano-1-cyclopropylethyl)-2-{2-[(1H-pyrazol-1-yl)methyl]morpholin-4-yl}acetamide](/img/structure/B2495960.png)
![1-(2-fluoro-6-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2495961.png)
